4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid
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Overview
Description
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid is a heterocyclic compound that features a pyrrole ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran and acetic acid . The reaction conditions often include heating and the use of a catalyst to facilitate the formation of the pyrrole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products
Oxidation: 4-(1-Ethyl-2-carboxy-1H-pyrrol-3-yl)benzoic acid.
Reduction: 4-(1-Ethyl-2-hydroxymethyl-1H-pyrrol-3-yl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The pyrrole ring can also interact with nucleic acids and proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrrol-1-yl)benzoic acid
- 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
Uniqueness
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid is unique due to the presence of both an ethyl group and a formyl group on the pyrrole ring. This combination of substituents provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-(1-ethyl-2-formylpyrrol-3-yl)benzoic acid |
InChI |
InChI=1S/C14H13NO3/c1-2-15-8-7-12(13(15)9-16)10-3-5-11(6-4-10)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
NLDIHLUBMITLLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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